![molecular formula C20H30N4O B5584681 2-cyclopentyl-9-(4,6-dimethylpyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5584681.png)
2-cyclopentyl-9-(4,6-dimethylpyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
Spirocyclic compounds, including the diazaspiro[5.5]undecanone derivatives, are recognized for their diverse biological activities and pharmaceutical applications. They constitute a significant structural motif in medicinal chemistry due to their unique three-dimensional shapes and chemical robustness.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecanone derivatives typically involves cascade cyclization processes. A notable method is the base-promoted [5+1] double Michael addition reaction, employing N,N-dimethylbarbituric acid with derivatives of diaryldivinylketones. This method yields diazaspiro[5.5]undecane derivatives with excellent efficiency, showcasing the adaptability of the synthesis process to incorporate various substituents, including aryl and heteroaryl groups (Islam et al., 2017).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been extensively studied through NMR and X-ray crystallography. These studies reveal that the spirocycles often prefer a chair conformation for the cyclohexanone unit, which is critical for understanding the molecule's reactivity and interaction with biological targets. The structure elucidation highlights the importance of intermolecular hydrogen bonding and π-π stacking interactions in crystal packing (Islam et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyclopentyl-9-(4,6-dimethylpyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O/c1-15-13-16(2)22-19(21-15)23-11-9-20(10-12-23)8-7-18(25)24(14-20)17-5-3-4-6-17/h13,17H,3-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWFRRIBTVVDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC3(CCC(=O)N(C3)C4CCCC4)CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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